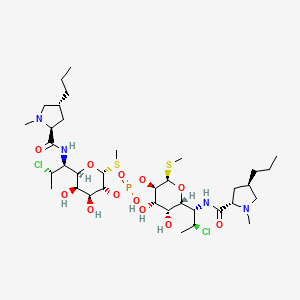
Bis-clindamycinyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-clindamycinyl Phosphate: is a compound belonging to the lincosamide class of antibiotics. It is an impurity of clindamycin, which is a semi-synthetic antibiotic derived from lincomycin. Clindamycin is widely used to treat various bacterial infections by inhibiting protein synthesis in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bis-clindamycinyl Phosphate involves the reaction of clindamycin with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : Bis-clindamycinyl Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: The compound can be hydrolyzed using aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield clindamycin and phosphoric acid, while oxidation may produce various oxidized derivatives .
Scientific Research Applications
Chemistry: : Bis-clindamycinyl Phosphate is used as a reference material in analytical chemistry to ensure the accuracy and reliability of data analysis .
Biology and Medicine: : The compound is studied for its antibacterial properties and its role as an impurity in clindamycin formulations. It helps in understanding the stability and efficacy of clindamycin-based medications .
Industry: : In the pharmaceutical industry, this compound is used in the quality control of clindamycin products. It ensures that the levels of impurities are within acceptable limits .
Mechanism of Action
Bis-clindamycinyl Phosphate exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, inhibiting the assembly of the ribosome and the translation process. This action prevents the bacteria from synthesizing essential proteins, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Clindamycin: The parent compound from which Bis-clindamycinyl Phosphate is derived.
Lincomycin: A naturally occurring lincosamide antibiotic from which clindamycin is semi-synthetically derived.
Uniqueness: : this compound is unique due to its role as an impurity in clindamycin formulations. Its presence helps in understanding the stability and efficacy of clindamycin products, making it an important compound in pharmaceutical research and quality control .
Properties
Molecular Formula |
C36H65Cl2N4O12PS2 |
|---|---|
Molecular Weight |
911.9 g/mol |
IUPAC Name |
bis[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C36H65Cl2N4O12PS2/c1-9-11-19-13-21(41(5)15-19)33(47)39-23(17(3)37)29-25(43)27(45)31(35(51-29)56-7)53-55(49,50)54-32-28(46)26(44)30(52-36(32)57-8)24(18(4)38)40-34(48)22-14-20(12-10-2)16-42(22)6/h17-32,35-36,43-46H,9-16H2,1-8H3,(H,39,47)(H,40,48)(H,49,50)/t17-,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+,35+,36+/m0/s1 |
InChI Key |
VXVGOZHJVZMRJG-XHTICWCTSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]4C[C@H](CN4C)CCC)O)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OC3C(C(C(OC3SC)C(C(C)Cl)NC(=O)C4CC(CN4C)CCC)O)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















